1-((1-Methylpiperidin-4-yl)methyl)cyclopropan-1-amine
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Overview
Description
1-((1-Methylpiperidin-4-yl)methyl)cyclopropan-1-amine is an organic compound with the molecular formula C9H18N2. It is a derivative of cyclopropane and piperidine, featuring a cyclopropane ring attached to a piperidine moiety through a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylpiperidin-4-yl)methyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Methylation: The piperidine ring is then methylated using methyl iodide or other methylating agents.
Cyclopropanation: The final step involves the cyclopropanation of the methylated piperidine using a suitable cyclopropanating agent such as diazomethane or Simmons-Smith reagent.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-pressure systems can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-((1-Methylpiperidin-4-yl)methyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-((1-Methylpiperidin-4-yl)methyl)cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((1-Methylpiperidin-4-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to serotonin receptors, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Similar structure but with an additional piperidine ring.
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
1-((1-Methylpiperidin-4-yl)methyl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-[(1-methylpiperidin-4-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H20N2/c1-12-6-2-9(3-7-12)8-10(11)4-5-10/h9H,2-8,11H2,1H3 |
InChI Key |
QPEWSHQBSOSEQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CC2(CC2)N |
Origin of Product |
United States |
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